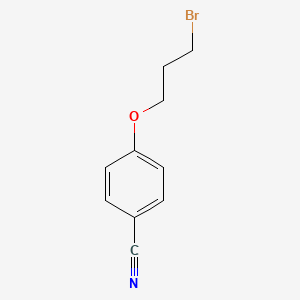

4-(3-Bromopropoxy)benzonitrile

概要

説明

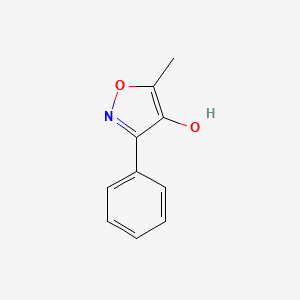

“4-(3-Bromopropoxy)benzonitrile” is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 . It is used for research purposes .

Synthesis Analysis

The synthesis of “4-(3-Bromopropoxy)benzonitrile” involves the reaction of 4-hydroxybenzonitrile with 1,3-dibromopropane in the presence of potassium hydroxide in dimethyl sulfoxide at 20℃ for 12 hours . Another method involves the use of caesium carbonate in acetonitrile . The yield of the reaction is reported to be around 78% .Molecular Structure Analysis

The molecular structure of “4-(3-Bromopropoxy)benzonitrile” has been studied using Density Functional Theory . The vibrational modes of the compound have been analyzed experimentally and supported by calculated wavenumbers .科学的研究の応用

Microbial Degradation in Agriculture

Benzonitrile herbicides, including bromoxynil, are used globally in agriculture, orchards, and public areas. Studies focus on microbial degradation rates, pathways, and the diversity of involved degrader organisms, addressing environmental fate concerns (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Clinical Toxicology

In clinical toxicology, the detection and measurement of benzonitrile herbicides in biological specimens are crucial for diagnosing acute poisoning. A high-performance liquid chromatographic assay was developed for this purpose (Flanagan & Ruprah, 1989).

Cytotoxic Effects and Environmental Impact

Research on the cytotoxic effects of benzonitrile herbicides, including bromoxynil, and their microbial metabolites on human cell lines, helps understand their environmental impact and potential human health risks (Lovecká et al., 2015).

Pharmaceutical Applications

In pharmaceutical research, specific benzonitrile derivatives have been explored for therapeutic applications. For instance, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile is a novel, nonsteroidal androgen receptor antagonist with potential applications in dermatology (Li et al., 2008).

Cancer Research

Benzonitrile derivatives have shown significant activity against colorectal and triple-negative breast cancer cells, highlighting their potential in cancer treatment (Pilon et al., 2020).

Corrosion Inhibition

Benzonitrile derivatives are studied for their role in corrosion inhibition of mild steel in acidic mediums. This research has implications for industrial applications and material science (Chaouiki et al., 2018).

Energy Storage and Conversion

In the field of energy storage and conversion, 4-(Trifluoromethyl)-benzonitrile has been used as an electrolyte additive for high voltage lithium-ion batteries, showing improved cyclic stability and performance (Huang et al., 2014).

Safety and Hazards

The safety data sheet for “4-(3-Bromopropoxy)benzonitrile” suggests that it should be used for research purposes only and not for medicinal, household, or other uses . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is advised . The compound should be stored in a well-ventilated place and kept cool .

特性

IUPAC Name |

4-(3-bromopropoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUYNDUOFPXUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2966679.png)

![4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2966682.png)

![2-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2966685.png)

![2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2966688.png)

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966689.png)

![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2966691.png)

![Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2966698.png)

![Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2966700.png)